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Abstract
Dadahol A is a naturally occurring neolignan derivative first isolated from the twigs of

Artocarpus dadah. Exhibiting noteworthy inhibitory activity against cyclooxygenase (COX)

enzymes, Dadahol A presents a compelling scaffold for the development of novel anti-

inflammatory agents. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, and known biological activities of Dadahol A. Detailed

spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and mass

spectrometry, are presented to aid in its identification and characterization. Furthermore, this

guide outlines the experimental protocols for the isolation of Dadahol A and the enzymatic

assays used to determine its COX inhibitory potency. While the precise downstream signaling

pathways modulated by Dadahol A are yet to be fully elucidated, its established role as a COX

inhibitor suggests a mechanism centered on the attenuation of prostaglandin biosynthesis.

Chemical Structure and Properties
Dadahol A is a complex neolignan with the molecular formula C₃₉H₃₈O₁₂[1]. Its structure was

determined through extensive spectroscopic analysis, including 1D and 2D NMR and mass

spectrometry[2].

IUPAC Name: [(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-

hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-
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hydroxyphenyl)prop-2-enoate[1]

Synonyms: Dadahol A[1]

Physicochemical Properties
A summary of the key physicochemical properties of Dadahol A is provided in Table 1.

Property Value Source

Molecular Formula C₃₉H₃₈O₁₂ --INVALID-LINK--[1]

Molecular Weight 698.7 g/mol --INVALID-LINK--[1]

XLogP3 5.2 --INVALID-LINK--

Hydrogen Bond Donor Count 4 --INVALID-LINK--

Hydrogen Bond Acceptor

Count
12 --INVALID-LINK--

Rotatable Bond Count 17 --INVALID-LINK--

Spectroscopic Data
The structural elucidation of Dadahol A was heavily reliant on NMR and mass spectrometry

techniques. A summary of the key spectroscopic data is presented below.

High-resolution mass spectrometry (HRMS) confirms the elemental composition of Dadahol A.

Technique Ion Mode Observed m/z

ESI-MS [M-H]⁻ 697.229

The ¹H and ¹³C NMR spectra of Dadahol A were recorded in acetone-d₆. The chemical shifts

(δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 2: ¹H NMR Spectral Data of Dadahol A (500 MHz, acetone-d₆)
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Position δ (ppm) Multiplicity J (Hz)

Lignan Core

2 6.81 d 1.9

6 6.64 d 1.9

7 4.89 d 5.0

8 4.54 m

9a 4.38 dd 11.0, 4.5

9b 4.25 dd 11.0, 6.0

Feruloyl Moiety

2' 6.98 d 1.9

5' 6.85 d 8.2

6' 6.75 dd 8.2, 1.9

7' 7.61 d 15.9

8' 6.45 d 15.9

Coumaroyl Moiety

2'', 6'' 7.52 d 8.6

3'', 5'' 6.89 d 8.6

7'' 7.60 d 15.9

8'' 6.35 d 15.9

Methoxy Groups

3-OCH₃ 3.84 s

5-OCH₃ 3.73 s

3'-OCH₃ 3.88 s

Table 3: ¹³C NMR Spectral Data of Dadahol A (125 MHz, acetone-d₆)
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Position δ (ppm)

Lignan Core

1 136.2

2 104.5

3 154.2

4 138.9

5 154.2

6 104.5

7 85.8

8 74.5

9 66.0

Feruloyl Moiety

1' 127.8

2' 111.3

3' 148.9

4' 149.8

5' 116.3

6' 124.0

7' 146.1

8' 115.0

9' (C=O) 167.3

Coumaroyl Moiety

1'' 127.0

2'', 6'' 131.0
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3'', 5'' 116.5

4'' 160.8

7'' 145.8

8'' 115.1

9'' (C=O) 167.5

Methoxy Groups

3-OCH₃, 5-OCH₃ 56.6

3'-OCH₃ 56.4

Biological Activity and Mechanism of Action
Dadahol A has demonstrated significant inhibitory activity against cyclooxygenase enzymes,

which are key mediators of inflammation.

Cyclooxygenase (COX) Inhibition
Dadahol A was evaluated for its ability to inhibit the activity of both COX-1 and COX-2

enzymes. The half-maximal inhibitory concentrations (IC₅₀) are presented in Table 4.

Table 4: Cyclooxygenase Inhibitory Activity of Dadahol A

Enzyme IC₅₀ (µM)

COX-1 1.8

COX-2 0.9

The data indicates that Dadahol A is a potent inhibitor of both COX isoforms, with a slight

selectivity towards COX-2. This dual inhibition profile is a characteristic of many non-steroidal

anti-inflammatory drugs (NSAIDs).

Putative Mechanism of Action and Signaling Pathway
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The primary mechanism of action for Dadahol A's anti-inflammatory effects is attributed to its

inhibition of COX-1 and COX-2. By blocking these enzymes, Dadahol A prevents the

conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the

inflammatory cascade. Prostaglandins are involved in processes such as vasodilation,

increased vascular permeability, and sensitization of nociceptors, all of which contribute to the

clinical signs of inflammation.

While specific studies on the downstream signaling pathways directly modulated by Dadahol A
are limited, its action as a COX inhibitor places it centrally within the arachidonic acid cascade.

A simplified representation of this pathway is provided below.

Arachidonic Acid COX-1

COX-2

Prostaglandins Inflammation
(Pain, Fever, Swelling)

Dadahol A

Click to download full resolution via product page

Caption: Putative mechanism of Dadahol A via COX inhibition.

Further research is warranted to investigate the potential effects of Dadahol A on other

inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) and

nuclear factor-kappa B (NF-κB) pathways, which are often interconnected with prostaglandin

synthesis.

Experimental Protocols
The following protocols are based on the methods described in the primary literature for the

isolation and biological evaluation of Dadahol A[2].

Extraction and Isolation of Dadahol A
This protocol outlines the general procedure for the extraction and isolation of Dadahol A from

the twigs of Artocarpus dadah.
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Caption: Workflow for the isolation of Dadahol A.
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Plant Material: Air-dried and powdered twigs of Artocarpus dadah are used as the starting

material.

Extraction: The powdered plant material is macerated with 80% aqueous acetone at room

temperature. The extract is then filtered and concentrated under reduced pressure to yield a

crude extract.

Solvent Partitioning (Hexane-Methanol): The crude extract is suspended in 90% aqueous

methanol and partitioned against n-hexane to remove nonpolar constituents. The n-hexane

layer is discarded.

Solvent Partitioning (Ethyl Acetate-Water): The aqueous methanol phase is concentrated to

remove the methanol, and the resulting aqueous suspension is partitioned with ethyl acetate.

The ethyl acetate layer, containing compounds of medium polarity, is collected.

Silica Gel Column Chromatography: The ethyl acetate extract is subjected to column

chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl

acetate of increasing polarity. Fractions are collected and monitored by thin-layer

chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): Fractions containing Dadahol A are

pooled and further purified by preparative or semi-preparative HPLC using a C18 column

and a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure Dadahol
A.

Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of Dadahol A against COX-1 and COX-2 can be determined using a

variety of commercially available assay kits or by following established protocols. A general

procedure is outlined below.

Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes

are commonly used. Arachidonic acid is used as the substrate.

Incubation: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing

the respective COX enzyme, a heme cofactor, and the test compound (Dadahol A) at

various concentrations. The reaction is initiated by the addition of arachidonic acid.
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Reaction Termination: After a defined incubation period at a specific temperature (e.g.,

37°C), the reaction is terminated, often by the addition of a strong acid.

Quantification of Prostaglandin Production: The amount of prostaglandin E₂ (PGE₂)

produced is quantified. This can be achieved using an enzyme-linked immunosorbent assay

(ELISA) or by liquid chromatography-mass spectrometry (LC-MS).

Calculation of IC₅₀: The percentage of inhibition at each concentration of Dadahol A is

calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by

plotting the percentage of inhibition against the logarithm of the inhibitor concentration and

fitting the data to a dose-response curve.

Conclusion
Dadahol A is a promising natural product with potent inhibitory activity against both COX-1 and

COX-2 enzymes. Its complex chemical structure offers a unique template for medicinal

chemistry efforts aimed at developing more selective and efficacious anti-inflammatory drugs.

The detailed chemical and biological data presented in this guide provide a solid foundation for

researchers and drug development professionals interested in exploring the therapeutic

potential of Dadahol A and its analogues. Future investigations should focus on elucidating the

complete pharmacological profile of Dadahol A, including its effects on downstream signaling

pathways and its in vivo efficacy and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b565587#dadahol-a-structure-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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